molecular formula C10H16O2 B2386393 2-(1-Prop-2-enylcyclopentyl)acetic acid CAS No. 2418707-00-1

2-(1-Prop-2-enylcyclopentyl)acetic acid

Cat. No.: B2386393
CAS No.: 2418707-00-1
M. Wt: 168.236
InChI Key: NTAHMTOZTARIBR-UHFFFAOYSA-N
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Description

2-(1-Prop-2-enylcyclopentyl)acetic acid is a carboxylic acid derivative of cyclopentane that is of significant interest in organic synthesis and medicinal chemistry research. This compound features a cyclopentyl core substituted with both an acetic acid moiety and a prop-2-enyl (allyl) group, a combination that provides unique reactivity and potential for further functionalization. The allyl group can participate in various reactions, such as cross-couplings and cycloadditions, making this molecule a valuable synthon for constructing more complex cyclic and polycyclic structures . Researchers are exploring its application as a key intermediate in the synthesis of prostaglandin analogs and other biologically active molecules with cyclopentane frameworks. The structural motif is also relevant in the study of photochemical reactions, as related 2-(prop-2-enyl)cyclopent-2-enones are known to undergo intriguing rearrangements like the di-π-methane reaction upon irradiation . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the product's Certificate of Analysis for specific data on purity and to conduct their own characterization to confirm the identity and properties of the material before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-prop-2-enylcyclopentyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-5-10(8-9(11)12)6-3-4-7-10/h2H,1,3-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAHMTOZTARIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Complexity and Conformational Analysis of 2 1 Prop 2 Enylcyclopentyl Acetic Acid

Systematic Nomenclature and Structural Representation of 2-(1-Prop-2-enylcyclopentyl)acetic acid

The systematic IUPAC (International Union of Pure and Applied Chemistry) name, this compound, precisely describes the molecular structure of the compound. A breakdown of the name reveals its constituent parts:

Acetic acid: This indicates the presence of a carboxylic acid group (-COOH) attached to a two-carbon chain.

Cyclopentyl: A five-membered saturated hydrocarbon ring is the core of the substituent.

1-Prop-2-enyl: An allyl group (-CH2-CH=CH2) is attached to the first position of the cyclopentyl ring.

2-(...): The entire (1-prop-2-enylcyclopentyl) group is attached to the second carbon of the acetic acid moiety.

The structural representation of this compound is therefore a cyclopentane (B165970) ring substituted at one carbon with both an allyl group and a carboxymethyl group (-CH2COOH).

Structural Component Description
Core StructureAcetic Acid
Primary Substituent1-Prop-2-enylcyclopentyl
Cyclopentyl AttachmentPosition 1
Prop-2-enyl AttachmentPosition 1 of the cyclopentyl ring
Acetic Acid AttachmentPosition 2 of the acetic acid chain

The corresponding chemical formula for this compound is C10H16O2.

Identification and Significance of Chiral Centers within the this compound Core

A chiral center, or stereocenter, is a carbon atom that is attached to four different groups. The presence of such centers leads to the existence of stereoisomers. In the structure of this compound, there are two potential chiral centers:

C1 of the cyclopentyl ring: This carbon is bonded to:

The allyl group (-CH2-CH=CH2)

The carboxymethyl group (-CH2COOH)

Two different carbon atoms within the cyclopentyl ring (C2 and C5).

The carbon atom of the acetic acid moiety bonded to the cyclopentyl ring: This carbon is bonded to:

The (1-prop-2-enylcyclopentyl) group

A carboxyl group (-COOH)

Two hydrogen atoms.

However, for the second potential chiral center, since it is bonded to two identical hydrogen atoms, it is not a chiral center. Therefore, this compound possesses one chiral center , which is the C1 atom of the cyclopentyl ring.

The significance of this single chiral center is that the molecule is chiral and can exist as a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other and will have identical physical properties (melting point, boiling point, solubility) but will differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules.

Potential Chiral Center Substituents Chirality
C1 of Cyclopentyl Ring1. Allyl group2. Carboxymethyl group3. C2 of the ring4. C5 of the ringChiral
C2 of Acetic Acid Moiety1. (1-Prop-2-enylcyclopentyl) group2. Carboxyl group3. Hydrogen4. HydrogenAchiral

Diastereoisomeric and Enantiomeric Considerations in this compound Synthesis

Given the presence of one chiral center, the synthesis of this compound can lead to different stereoisomeric outcomes.

Enantiomers: As established, the molecule exists as a pair of enantiomers, designated as (R)-2-(1-prop-2-enylcyclopentyl)acetic acid and (S)-2-(1-prop-2-enylcyclopentyl)acetic acid. A synthesis starting from achiral precursors without the use of a chiral catalyst or auxiliary will typically produce a racemic mixture, which is a 50:50 mixture of the two enantiomers. Such a mixture is optically inactive.

Diastereomers: Diastereomers are stereoisomers that are not mirror images of each other. For a molecule with only one chiral center, diastereomers are not possible. However, if the synthesis involves reactions that could introduce another chiral center, for example, through addition reactions to the allyl group's double bond, then diastereomers could be formed. For the parent compound itself, only enantiomers are of concern.

The stereochemical outcome of a synthesis is of paramount importance, particularly in pharmaceutical applications, where different enantiomers of a drug can have vastly different biological activities and metabolic fates. Therefore, enantioselective synthesis, which aims to produce a single enantiomer, is often a key goal.

Stereoisomer Type Relevance to this compound Synthetic Outcome
Enantiomers The molecule has one chiral center and exists as a pair of enantiomers.A standard synthesis will likely produce a racemic mixture. Enantioselective methods are required to produce a single enantiomer.
Diastereomers Not applicable to the parent molecule as it only has one chiral center.Would become relevant if further stereocenters are introduced through subsequent reactions.

Computational Conformational Analysis Relevant to Reaction Pathways and Stereoselectivity

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, several conformational factors are at play:

Cyclopentane Ring Pucker: The cyclopentane ring is not planar and adopts puckered conformations, most commonly the "envelope" and "twist" conformations, to relieve ring strain. The substituents on the ring will influence the relative energies of these conformations.

Rotation around Single Bonds: There is rotational freedom around the single bond connecting the cyclopentyl ring to the acetic acid moiety and the bond connecting the ring to the allyl group.

Computational methods, such as molecular mechanics and quantum chemistry calculations (e.g., Density Functional Theory - DFT), are powerful tools for investigating the conformational landscape of molecules like this compound. These methods can be used to:

Identify Low-Energy Conformations: By calculating the potential energy as a function of bond rotation and ring pucker, the most stable (lowest energy) conformations can be identified.

Predict Reaction Pathways: The stereochemical outcome of a reaction is often determined by the transition state energies of competing reaction pathways. The conformation of the starting material can significantly influence which pathway is favored. For example, in an intramolecular reaction involving the carboxylic acid and the allyl group, the proximity of these groups in different conformations would be a critical factor.

Understand Stereoselectivity: Computational models can help rationalize and predict the stereoselectivity of reactions. By modeling the transition states for the formation of different stereoisomers, the origins of stereochemical control can be elucidated. For instance, in an enantioselective synthesis, computational analysis could reveal how a chiral catalyst interacts differently with the prochiral starting material to favor the formation of one enantiomer over the other.

A theoretical computational analysis of this compound would likely involve a systematic search of the conformational space to locate all stable conformers and then calculate their relative energies and geometric parameters. This information would be invaluable for designing synthetic routes and for predicting the molecule's interactions in a biological context.

Computational Method Application to this compound
Molecular Mechanics Rapidly screen a large number of conformations to identify low-energy candidates.
Density Functional Theory (DFT) Provide more accurate energies and electronic structures for the most stable conformers and for reaction transition states.

Advanced Synthetic Methodologies for 2 1 Prop 2 Enylcyclopentyl Acetic Acid

Strategies for Cyclopentane (B165970) Ring Construction with Integrated Functionality

The creation of the substituted cyclopentane core is a critical aspect of the synthesis. Modern organic chemistry offers several powerful techniques to build this five-membered ring with control over stereochemistry and substitution patterns.

Intramolecular Cyclization Reactions for Cyclopentylacetic Acid Derivatives

Intramolecular reactions are highly effective for forming cyclic structures, including the cyclopentyl framework of the target molecule. By tethering the reacting components, these methods often proceed with high efficiency and selectivity.

The [3+2] cycloaddition is a powerful strategy for constructing five-membered rings by combining a three-atom component with a two-atom component. nih.govthieme-connect.com In the context of synthesizing cyclopentane derivatives, this often involves the reaction of a trimethylenemethane (TMM) equivalent or a vinylcyclopropane (B126155) with an alkene. These reactions can establish multiple stereocenters in a single step. For example, metal-catalyzed [3+2] cycloadditions of cyclopropyl (B3062369) ketones with alkenes can produce highly substituted cyclopentanes. organic-chemistry.org The choice of catalyst and substrates allows for control over the regioselectivity and stereoselectivity of the ring formation. organic-chemistry.orgoregonstate.edu

A general scheme for this approach involves reacting a three-carbon unit (dipole or equivalent) with an alkene. The substituents on both components can be chosen to lead to the desired substitution pattern on the resulting cyclopentane ring. While this method inherently constructs a five-membered carbocycle, the availability of all-carbon dipoles can be a limiting factor. oregonstate.edu

Table 1: Overview of [3+2] Cycloaddition Strategies for Cyclopentane Synthesis
Dipole/Three-Atom ComponentTwo-Atom ComponentCatalyst/ConditionsKey Feature
VinylcyclopropanesAlkenesLewis Acid or Transition MetalForms polysubstituted cyclopentanes. organic-chemistry.org
Trimethylenemethane (TMM) equivalentsAlkenesPalladium or Nickel catalystEfficient for creating functionalized cyclopentanes.
Cyclopropyl ketonesAlkenesChiral Ti(salen) complex or Diboron(4)/PyridineStereoselective formation of cyclopentanes with multiple stereocenters. organic-chemistry.org

The Conia-ene reaction is an intramolecular thermal or Lewis acid-catalyzed cyclization of an unsaturated carbonyl compound, such as a ketone or ester, with a tethered alkyne or alkene. wikipedia.orgorganic-chemistry.org This reaction proceeds through an enol or enolate intermediate which then attacks the multiple bond in a pericyclic-like transition state. wikipedia.org This method is particularly useful for forming functionalized cyclopentanes from linear precursors. wikipedia.org

Initially, these reactions required high temperatures, which limited their applicability. wikipedia.orgorganic-chemistry.org However, the development of metal-catalyzed versions has significantly expanded the scope, allowing reactions to proceed under much milder conditions. wikipedia.orgrsc.org Catalysts based on gold, nickel, palladium, and other transition metals can activate either the alkyne or the enol component, facilitating the cyclization. organic-chemistry.orgwikipedia.org For instance, β-ketoesters containing a tethered alkyne can undergo facile cyclization to yield cyclopentane derivatives, often with high diastereoselectivity. wikipedia.orgrsc.org

Table 2: Activation Modes in Conia-Ene Reactions
Activation ModeCatalyst/ReagentDescriptionReference
ThermalHigh Temperature (~350°C)The original method, proceeding through a concerted 1,5-hydrogen shift from the enol. organic-chemistry.org
Enolate ActivationStrong Base (e.g., NaH, tBuOK)A metal-stabilized enolate attacks the tethered alkyne. wikipedia.org
Alkyne ActivationLate Transition Metals (e.g., Au(I), Ag(I), Pt(II))The metal coordinates to the alkyne, increasing its electrophilicity for attack by the enol. wikipedia.org
Dual ActivationNi(acac)₂ / Yb(OTf)₃Both the enolate and the alkyne are activated, allowing for efficient cyclization of 1,3-dicarbonyl compounds. organic-chemistry.org

Radical cyclizations are powerful tools for constructing five- and six-membered rings due to their mild conditions and high functional group tolerance. wikipedia.org The formation of cyclopentanes via this method typically involves the 5-exo-trig cyclization of a 5-hexenyl radical. wikipedia.orgacs.org This process is kinetically favored over the alternative 6-endo cyclization due to better stereoelectronic overlap in the transition state. wikipedia.org The general process involves three steps:

Radical Generation: A radical is generated selectively, often from a halide or xanthate precursor using a radical initiator like AIBN with a mediator such as tributyltin hydride.

Cyclization: The radical undergoes an intramolecular attack on a tethered alkene or alkyne.

Quenching: The newly formed cyclized radical is quenched by abstracting a hydrogen atom or another group to give the final product. wikipedia.org

While the standard 5-endo-trig cyclization is generally disfavored according to Baldwin's rules, recent advancements have developed strategies to promote this pathway, allowing for the synthesis of diverse five-membered rings. rsc.org

Ionic cyclizations offer an alternative, complementary approach. Cationic cyclizations, for instance, can be initiated from an epoxide or an alkene, with the resulting carbocation being trapped intramolecularly by another alkene to form the cyclopentane ring. Anionic cyclizations, such as the intramolecular conjugate addition of an enolate to an α,β-unsaturated ester, can also be employed to construct the cyclopentane ring system. baranlab.org

Ring Expansion/Contraction Methods for Cyclopentane Carboxylic Acids

Alternative strategies to direct cyclization involve the rearrangement of existing ring systems. These methods can provide access to cyclopentane structures that might be challenging to synthesize directly.

Ring Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of α-halo cyclohexanones to cyclopentanecarboxylic acids or their ester derivatives upon treatment with a base. wikipedia.org This reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the base to yield the contracted ring product. This method is particularly valuable as it can directly install the carboxylic acid functionality. wikipedia.org Another approach involves the Wolff rearrangement of a cyclic α-diazo ketone derived from a cyclohexane (B81311) precursor, which can also yield a cyclopentanecarboxylic acid. wikipedia.org

Ring Expansion: One-carbon ring expansion of cyclobutanones can also be used to synthesize cyclopentanones, which are versatile precursors to the target molecule. acs.org These reactions can be promoted by various reagents, including diazoalkanes or sulfur/selenium ylides. For instance, α-lithioalkyl aryl sulfoxides can react with cyclobutanones to furnish cyclopentanone (B42830) products after rearrangement. acs.org A rhodium-catalyzed decarbonylative coupling between cyclobutanones and alkenes offers a formal (4+2-1) transformation to access bridged cyclopentanes. nih.gov

Table 3: Comparison of Ring Expansion and Contraction Methods
MethodStarting MaterialKey ReagentsProductReference
Favorskii Rearrangement (Contraction)α-Halo cyclohexanoneBase (e.g., alkoxide)Cyclopentanecarboxylic acid ester wikipedia.org
Wolff Rearrangement (Contraction)Cyclohexane-derived α-diazo ketoneHeat or light, often with a silver catalystCyclopentanecarboxylic acid derivative wikipedia.org
Sulfoxide-mediated ExpansionCyclobutanoneα-Lithioalkyl aryl sulfoxideCyclopentanone acs.org

Methods for the Introduction of the Acetic Acid Moiety

Once the 1-allyl-1-cyclopentyl scaffold is constructed, the final step is the introduction of the acetic acid group. Several classical and modern synthetic methods can achieve this transformation. The choice of method often depends on the functional groups already present on the cyclopentane ring.

One common strategy involves the use of a precursor with a one-carbon functional group at the desired position, which can then be elaborated into the acetic acid. For example, a cyclopentylmethyl halide can undergo nucleophilic substitution with cyanide, followed by hydrolysis of the resulting nitrile to afford the carboxylic acid.

Alternatively, a cyclopentanecarbaldehyde (B151901) can be converted to the acetic acid via a two-step sequence involving a Wittig-type reaction with a phosphonium (B103445) ylide bearing a protected carboxylate group, followed by deprotection. Oxidation of a corresponding alcohol, 2-(1-allylcyclopentyl)ethanol, using reagents like Jones reagent or TEMPO, would also yield the desired carboxylic acid.

Direct C-H functionalization is a more modern approach, though challenging. Another powerful method is the coupling of a suitable cyclopentyl derivative with a two-carbon synthon. For instance, the Reformatsky reaction, involving the coupling of a carbonyl compound (a cyclopentanone derivative) with an α-halo ester in the presence of zinc, can be adapted. A related approach is the coupling of a 3-halogeno-2-hydroxy-cyclopent-2-en-1-one with a zinc derivative of a bromoacetic acid ester to form a (2-hydroxy-3-oxo-cyclopent-1-enyl)-acetic acid ester, which can then be further modified. google.com

Finally, if the cyclopentane ring is constructed with an exocyclic double bond (e.g., cyclopentylideneacetic acid), catalytic hydrogenation can reduce the double bond to furnish the final product. researchgate.net

Carboxylation Reactions of Cyclopentane Precursors (e.g., Grignard with CO2, Carbonylation)

One of the most direct methods for introducing a carboxylic acid group is through the carboxylation of an organometallic reagent. The Grignard reaction is a classic and versatile example of this approach. libretexts.orgyoutube.commasterorganicchemistry.com In this method, a cyclopentyl halide is first converted into a Grignard reagent by reacting it with magnesium metal. This organomagnesium species then acts as a potent nucleophile, readily attacking the electrophilic carbon of carbon dioxide (often in the form of dry ice) to form a magnesium carboxylate salt. nih.govyoutube.com Subsequent acidification of this salt yields the desired carboxylic acid. youtube.com

Table 1: Grignard-based Carboxylation

Step Reactants Product Key Transformation
1 Cyclopentyl halide, Mg Cyclopentylmagnesium halide Formation of Grignar reagent
2 Cyclopentylmagnesium halide, CO2 Magnesium carboxylate salt Nucleophilic attack on carbon dioxide

While effective, the Grignard reaction is sensitive to the presence of acidic protons and certain functional groups, which can limit its applicability in more complex syntheses.

Functional Group Interconversions Leading to the Carboxylic Acid Group

An alternative strategy involves the conversion of other functional groups into a carboxylic acid. This approach offers flexibility, as a variety of precursors can be utilized. For instance, a primary alcohol on the cyclopentane side chain can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid). libretexts.org Similarly, aldehydes can be readily oxidized to their corresponding carboxylic acids. fiveable.me

Another common method is the hydrolysis of nitriles. A cyclopentylmethyl halide can be converted to the corresponding nitrile via a nucleophilic substitution reaction with a cyanide salt. Subsequent hydrolysis of the nitrile, under either acidic or basic conditions, affords the carboxylic acid. This two-step sequence provides a reliable route for adding a one-carbon extension to the cyclopentane precursor to form the acetic acid moiety. vanderbilt.edu

Utilization of Cyclopentylacetic Acid Derivatives as Building Blocks

In some synthetic routes, it is more advantageous to start with a pre-existing cyclopentylacetic acid derivative and then introduce the allyl group. Esters of cyclopentylacetic acid, for example, can serve as versatile starting materials. These can be prepared through methods like the Fischer esterification of cyclopentylacetic acid with an appropriate alcohol in the presence of an acid catalyst. ontosight.ai These ester derivatives can then be subjected to reactions to introduce the allyl group at the α-position, as will be discussed in the following sections.

Stereoselective Incorporation of the Prop-2-enyl (Allyl) Group

The introduction of the allyl group at the quaternary center of the cyclopentane ring with control over stereochemistry is a significant challenge in the synthesis of 2-(1-prop-2-enylcyclopentyl)acetic acid. Several modern synthetic methods have been developed to address this challenge.

Allylic Substitution Reactions on Cyclopentane Templates

Allylic substitution reactions provide a powerful means of forming carbon-carbon bonds. In the context of this synthesis, these reactions involve the displacement of a leaving group on an allylic substrate by a nucleophilic cyclopentane derivative.

The SN2' reaction is a type of nucleophilic substitution that occurs at the γ-carbon of an allylic system, resulting in a double bond shift. While this reaction can be used to form the desired carbon-carbon bond, controlling the regioselectivity and stereoselectivity can be challenging. The outcome of the reaction is often influenced by the nature of the nucleophile, the leaving group, and the specific reaction conditions employed.

A more refined and widely used approach for the stereoselective formation of the C-allyl bond is the palladium-catalyzed allylic alkylation (also known as the Tsuji-Trost reaction). nih.govcaltech.edu This reaction involves the reaction of an enolate derived from a cyclopentylacetic acid derivative with an allylic electrophile in the presence of a palladium catalyst. nih.gov

The key to achieving high stereoselectivity lies in the use of chiral ligands that coordinate to the palladium center. rsc.org These chiral ligands create a chiral environment around the metal, which in turn influences the facial selectivity of the nucleophilic attack of the enolate on the π-allyl palladium intermediate. nih.gov This allows for the enantioselective construction of the quaternary stereocenter. caltech.edu The reaction has been shown to be effective for the α-alkylation of ester enolates, providing access to α-quaternary carboxylic acid derivatives. caltech.edu The choice of palladium precursor and ligand can be crucial in optimizing the diastereoselectivity of the reaction. nih.gov

Table 2: Key Features of Palladium-Catalyzed Allylic Alkylation

Feature Description Significance
Catalyst Palladium(0) complex Facilitates the formation of the π-allyl intermediate.
Ligand Chiral phosphine (B1218219) or other chiral ligands Induces asymmetry in the product, leading to high enantioselectivity. rsc.org
Nucleophile Enolate of a cyclopentylacetic acid derivative The carbon nucleophile that forms the new C-C bond.

| Electrophile | Allylic substrate with a good leaving group | Provides the allyl group for the substitution. |

This methodology has proven to be a powerful tool for the asymmetric synthesis of complex molecules containing quaternary carbon centers adjacent to tertiary centers. nih.gov

Olefination Reactions for Side-Chain Elaboration

Olefination reactions are fundamental in the synthesis of prostaglandins (B1171923) and their analogues, providing a powerful tool for the carbon-carbon double bond formation required for side-chain construction.

Wittig and Related Phosphorous Ylide Chemistry

The Wittig reaction is a cornerstone in the synthesis of complex organic molecules, including prostaglandin (B15479496) analogues. capes.gov.br This reaction facilitates the conversion of aldehydes or ketones into alkenes through the use of a phosphorus ylide, known as a Wittig reagent. rsc.org In the context of prostaglandin synthesis, the Wittig reaction is frequently employed to introduce the α- and ω-side chains onto the cyclopentane core. nih.govillinois.edu

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically yield Z-alkenes (cis), which is advantageous for constructing the cis double bond often found in the α-side chain of prostaglandins. rsc.org Conversely, stabilized ylides tend to produce E-alkenes (trans). capes.gov.br The Schlosser modification of the Wittig reaction can also be used to afford E-alkenes from non-stabilized ylides. rsc.org The versatility and functional group tolerance of the Wittig reaction make it an indispensable tool in multi-step syntheses of prostaglandin-related structures. rsc.org A chemoenzymatic synthesis approach for prostaglandins has utilized the Wittig reaction for the sequential incorporation of lipid chains. nih.gov

Julia-Lythgoe Olefination in ω-Chain Synthesis

The Julia-Lythgoe olefination is another critical method for alkene synthesis, particularly valued for its high E-selectivity, making it ideal for constructing the trans double bond in the ω-side chain of many prostaglandins. This reaction involves the coupling of a phenyl sulfone with an aldehyde or ketone. bham.ac.uk The process proceeds through a β-acyloxysulfone intermediate, which, upon reductive elimination using reagents like sodium amalgam or samarium diiodide, yields the trans-alkene. nih.gov

This olefination is a key step in many convergent synthetic strategies for prostaglandin F2α analogues. wikipedia.org Its utility stems from its reliability in producing the desired E-isomer, regardless of the stereochemistry of the intermediate alcohol. nih.gov Modified versions, such as the Julia-Kocienski olefination which uses heteroaryl sulfones, offer a one-pot procedure with high E-selectivity, enhancing the efficiency of the synthesis. nih.gov

Carbenoid Insertion Reactions for Alkenyl Group Introduction

Carbenoid insertion reactions represent a powerful strategy for C-H bond functionalization and the formation of cyclic systems. An alkylidene carbene, a reactive intermediate, can undergo intramolecular 1,5 C-H insertion to stereospecifically form cyclopentenes. bham.ac.ukudel.edu This methodology offers a direct route for converting acyclic precursors into the core five-membered ring structure of prostaglandins. udel.edu

The generation of alkylidene carbenes can be achieved from various precursors, including ketones. udel.edu Rhodium catalysts are often employed to induce the C-H insertion of carbenes derived from diazo compounds, leading to the formation of cyclopentenes. baranlab.org The regioselectivity of these insertion reactions can be influenced by the choice of catalyst and ligands. baranlab.org This approach is particularly valuable as it can establish a quaternary carbon center with a defined absolute configuration, a common structural feature in complex natural products. udel.edu While primarily demonstrated for ring formation, the principles of carbene-mediated C-H functionalization could potentially be adapted for the direct introduction or elaboration of an alkenyl side-chain onto a pre-existing cyclopentane ring. nih.gov

Enyne Coupling Reactions for Allyl and Cyclopentane Construction

Enyne coupling reactions provide an efficient means for constructing carbocyclic and heterocyclic systems, including the cyclopentane ring. Palladium-catalyzed intramolecular enyne coupling reactions are particularly effective for this purpose. organic-chemistry.org The mechanism typically involves an acetoxypalladation of the alkyne, followed by insertion of the tethered alkene, and subsequent protonolysis of the carbon-palladium bond to release the cyclic product. organic-chemistry.org This method allows for the assembly of complex cyclopentane derivatives from linear enyne precursors. Ruthenium catalysts have also been used to promote the cyclization of 1,6-enynes, leading to the formation of bicyclic products that can serve as precursors to functionalized cyclopentanes. organic-chemistry.org These catalytic cycloisomerization reactions are valuable for building the core cyclopentane skeleton with appended groups that can be further elaborated into the requisite allyl and acetic acid side chains.

Asymmetric and Enantioselective Synthesis of this compound

Given the chiral nature of prostaglandin analogues, controlling the stereochemistry during synthesis is paramount. Asymmetric and enantioselective methods are employed to produce the desired enantiomerically pure compound.

Chiral Auxiliary and Chiral Ligand-Mediated Approaches

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been famously applied in prostaglandin synthesis. In a classic example, a chiral auxiliary was used to control the stereochemistry of a cycloaddition reaction to build the prostaglandin core. numberanalytics.com Oxazolidinones, popularized by David Evans, are another widely used class of chiral auxiliaries that can control the stereochemistry of alkylation and aldol (B89426) reactions, which are key steps in building the chiral centers of the cyclopentane ring and its side chains. wikipedia.org

In contrast to substrate-controlled methods using chiral auxiliaries, catalyst-controlled approaches utilize chiral ligands in combination with a metal catalyst to induce enantioselectivity. libretexts.org This approach is highly efficient as only a catalytic amount of the chiral material is required. For instance, highly enantioselective copper-catalyzed conjugate addition reactions using chiral phosphoramidite (B1245037) ligands have been developed to install side chains onto cyclopentenones with excellent stereocontrol. scispace.com Similarly, rhodium-catalyzed asymmetric reactions have been employed in the synthesis of prostaglandins. nih.gov These catalytic asymmetric methods represent a powerful and atom-economical strategy for accessing enantiomerically pure prostaglandin analogues. rsc.org

Asymmetric Catalysis for Stereocenter Induction

The creation of specific stereoisomers is crucial in the synthesis of biologically active molecules. Asymmetric catalysis offers an efficient way to introduce chirality, and various catalytic systems have been developed for this purpose.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of carbon-carbon bonds with the simultaneous creation of stereogenic centers. mdpi.com In the context of synthesizing this compound, a chiral palladium catalyst can be employed to control the stereochemistry of the quaternary carbon center. The mechanism typically involves the coordination of the palladium catalyst to an allylic substrate, followed by oxidative addition to form a π-allylpalladium complex. mdpi.com The subsequent nucleophilic attack is directed by the chiral ligand, leading to the desired enantiomer.

Recent advancements have seen the development of single-component Pd(0) precatalysts that are highly active and practical for a variety of asymmetric allylic alkylation reactions. nih.gov These catalysts often require lower loadings and eliminate the need for specific preactivation protocols, making the process more economical and reproducible. nih.gov The choice of chiral ligand is critical, with phosphine-donor ligands being particularly effective in inducing asymmetry in many palladium-catalyzed reactions. mdpi.com Research into the mechanism of palladium-catalyzed allylic C-H alkylation has identified the π-allylpalladium species as a key intermediate. mdpi.com

Catalyst SystemLigand TypeKey FeaturesPotential Application
Chiral Palladium(0)(S,S)-PhANDENSingle-component precatalyst, low catalyst loading. nih.govDecarboxylative asymmetric allylic alkylation. nih.gov
Palladium/DiamidophosphiteBidentate DiamidophosphiteEfficiently captures in situ generated carbon anions. rsc.orgAsymmetric allylic alkylation with "hard" nucleophiles. rsc.org
Ferrocenyloxazoline PalladacyclesFOP trifluoroacetateCatalyzes intramolecular aminopalladation. nih.govresearchgate.netSynthesis of nitrogen-containing heterocycles. nih.govresearchgate.net

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and avoiding toxic heavy metals. Chiral phosphoric acids (CPAs) are a versatile class of Brønsted acid organocatalysts that have shown great success in a wide range of asymmetric transformations. rsc.orgrsc.org Their bifunctional nature, acting as both a Brønsted acid and a Lewis base, allows for effective activation of substrates and control of stereochemistry. rsc.org

In the synthesis of precursors to this compound, CPAs can catalyze reactions such as asymmetric additions to imines, Friedel-Crafts alkylations, and dynamic kinetic resolutions. rhhz.netresearchgate.net For instance, a CPA could be used to catalyze the enantioselective addition of a nucleophile to a cyclopentene (B43876) derivative, thereby establishing the chiral center. The catalyst operates by forming a chiral ion pair with the substrate, guiding the approach of the nucleophile to one face of the molecule. nih.gov The acidity and steric bulk of the CPA can be tuned to optimize both reactivity and enantioselectivity. rsc.org

Catalyst TypeReactionKey Advantages
Chiral Phosphoric Acid (CPA)Asymmetric addition to imines researchgate.netMetal-free, mild conditions, high enantioselectivity. researchgate.net
CPAFriedel-Crafts alkylation rhhz.netBroad substrate scope, good yields. rhhz.net
CPADynamic kinetic resolution rhhz.netAccess to enantioenriched products from racemic mixtures. rhhz.net

Diastereoselective Control in Multi-Step Synthesis

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). In a multi-step synthesis of this compound, the stereochemistry of the first chiral center can influence the formation of subsequent stereocenters.

One common strategy is substrate-controlled diastereoselection, where the existing stereocenter directs the approach of a reagent to a particular face of the molecule. For example, the reduction of a ketone on a chiral cyclopentane ring can be highly diastereoselective due to steric hindrance from existing substituents. Another approach is reagent-controlled diastereoselection, where a chiral reagent or catalyst is used to favor the formation of one diastereomer over the other. One-pot reactions that generate multiple chiral centers with high diastereoselectivity are particularly efficient. rsc.orgnih.gov

Bio-inspired and Enzymatic Derivations for Chiral Precursors (e.g., Lipase-catalyzed Desymmetrization)

Nature provides a vast array of enzymes that can catalyze chemical reactions with exquisite chemo-, regio-, and stereoselectivity. Biocatalysis is increasingly being used in organic synthesis to produce chiral building blocks under mild and environmentally friendly conditions. nih.gov

For the synthesis of chiral precursors to this compound, lipase-catalyzed desymmetrization of a prochiral or meso-cyclopentane derivative is a powerful strategy. nih.govrsc.orgsci-hub.se In this approach, a symmetric starting material is selectively transformed into a single enantiomer by an enzyme. For example, a meso-diol on a cyclopentane ring can be selectively acetylated by a lipase (B570770), such as Candida antarctica lipase B (CALB), to yield a mono-acetylated product with high enantiomeric excess. nih.gov This chiral monoacetate can then be further elaborated to the target molecule. Lipases are attractive biocatalysts due to their broad substrate scope, high stability in organic solvents, and commercial availability. mdpi.commdpi.com

Bio-inspired total syntheses also offer novel strategies, such as utilizing bifurcating [4+2] cycloadditions to create complex polycyclic architectures that can serve as precursors. rsc.org Additionally, bio-based synthesis routes are being developed to produce key intermediates, such as cyclopentane-1,3-diamine, from renewable feedstocks. rsc.org

Strategic Applications of Protecting Group Chemistry in this compound Synthesis

In a multi-step synthesis, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. researchgate.net The use of protecting groups is a fundamental concept in organic synthesis. mdpi.com

In the synthesis of this compound, the carboxylic acid group is a prime candidate for protection. The acidic proton of the carboxylic acid can interfere with base-catalyzed reactions, and the carbonyl group can undergo nucleophilic attack. researchgate.net Therefore, the carboxylic acid is often converted into an ester, such as a methyl or ethyl ester, which is stable to a wide range of reaction conditions. After the desired transformations on other parts of the molecule are complete, the ester can be easily hydrolyzed back to the carboxylic acid. The choice of protecting group is crucial and must be carefully considered based on the planned reaction sequence to ensure its stability during the synthesis and its selective removal without affecting other functional groups. researchgate.net For example, a tert-butyldimethylsilyl (TBDMS) group might be used to protect an alcohol, while an acetyl group could protect an amine. researchgate.netscielo.org.bo

Chemical Reactivity and Transformations of 2 1 Prop 2 Enylcyclopentyl Acetic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can be converted into a range of derivatives, undergo decarboxylation, and participate in acid-catalyzed reactions.

Standard synthetic methodologies can be employed to convert the carboxylic acid group of 2-(1-prop-2-enylcyclopentyl)acetic acid into esters, amides, and acid halides.

Esters: Esterification of this compound can be achieved through the Fischer esterification method. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or the water generated during the reaction is removed. cerritos.edumasterorganicchemistry.comchemistrysteps.comorganic-chemistry.orglibretexts.org

ReactantReagentsProductReaction Type
This compoundAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Methyl 2-(1-prop-2-enylcyclopentyl)acetate, Ethyl 2-(1-prop-2-enylcyclopentyl)acetateFischer Esterification

Amides: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid into a more reactive derivative, such as an acid chloride, or by using a coupling agent. nih.govacs.org Direct reaction of the carboxylic acid with an amine is generally not feasible without high temperatures. Common coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation under milder conditions.

ReactantReagentsProductReaction Type
This compoundAmine (e.g., Ammonia, primary or secondary amine), Coupling Agent (e.g., DCC, EDC)2-(1-Prop-2-enylcyclopentyl)acetamide, N-substituted amidesAmide Coupling
2-(1-Prop-2-enylcyclopentyl)acetyl chlorideAmine (e.g., Ammonia, primary or secondary amine)2-(1-Prop-2-enylcyclopentyl)acetamide, N-substituted amidesAcylation

Acid Halides: The carboxylic acid can be converted to the corresponding acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com This transformation is often a crucial first step for the synthesis of esters and amides under milder conditions than direct conversion from the carboxylic acid. masterorganicchemistry.com

ReactantReagentsProductReaction Type
This compoundThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)2-(1-Prop-2-enylcyclopentyl)acetyl chlorideAcyl Halogenation

As a β,γ-unsaturated carboxylic acid, this compound is susceptible to decarboxylation under certain conditions. Thermal decarboxylation of β,γ-unsaturated acids can proceed through a cyclic transition state, leading to the loss of carbon dioxide and the formation of an alkene. stackexchange.comsarthaks.comdoubtnut.com This reaction may involve an allylic rearrangement.

Oxidative modifications can also target the carboxylic acid or the nearby alkene. For instance, oxidative cleavage of the prop-2-enyl group can occur using strong oxidizing agents like ozone followed by an appropriate workup, or a combination of a manganese catalyst with hydrogen peroxide and periodate. nih.govorganic-chemistry.orgnih.govlibretexts.orglibretexts.org This would lead to the formation of a ketone or a carboxylic acid at the cyclopentyl ring, depending on the reaction conditions.

In the presence of a strong acid, the carboxylic acid can catalyze intramolecular reactions involving the alkene functionality. For γ,δ-unsaturated acids like this compound, acid-catalyzed intramolecular cyclization can lead to the formation of a γ-lactone. mdpi.comresearchgate.netresearchgate.net This reaction, known as lactonization, proceeds through the protonation of the alkene, followed by nucleophilic attack of the carboxylic acid's carbonyl oxygen on the resulting carbocation.

Reactions Involving the Prop-2-enyl (Alkene) Functionality

The terminal double bond of the prop-2-enyl group is a site of high electron density, making it susceptible to attack by electrophiles and participation in cycloaddition reactions.

The alkene moiety readily undergoes electrophilic addition reactions. The addition of hydrogen halides (HX), such as HBr or HCl, to the double bond is expected to follow Markovnikov's rule. masterorganicchemistry.comyoutube.compressbooks.pubyoutube.com This means that the hydrogen atom will add to the terminal carbon of the double bond (the one with more hydrogen atoms), and the halide will add to the internal carbon, forming a secondary alkyl halide.

Halogenation of the alkene with bromine (Br₂) or chlorine (Cl₂) in an inert solvent would result in the addition of two halogen atoms across the double bond, yielding a dihalo-substituted derivative. masterorganicchemistry.comyoutube.comyoutube.com

ReactantReagentsExpected Major ProductReaction Type
This compoundHBr2-(1-(2-Bromopropyl)cyclopentyl)acetic acidHydrohalogenation (Markovnikov)
This compoundBr₂ in CCl₄2-(1-(2,3-Dibromopropyl)cyclopentyl)acetic acidHalogenation

The prop-2-enyl group can act as a dienophile in Diels-Alder reactions or as a component in other cycloaddition reactions.

Diels-Alder Reaction: As a dienophile, the alkene can react with a conjugated diene to form a six-membered ring. The reactivity of the alkene in a Diels-Alder reaction is generally enhanced by the presence of electron-withdrawing groups, which are not directly conjugated to the double bond in this molecule. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org Therefore, the reaction may require forcing conditions.

[3+2] Cycloaddition: The alkene can also participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrile oxides or azomethine ylides, to form five-membered heterocyclic rings. uchicago.eduorganic-chemistry.orgyoutube.comresearchgate.netrsc.org These reactions are a powerful tool for the synthesis of complex cyclic systems.

Transition Metal-Catalyzed Transformations of the Alkene

The prop-2-enyl (allyl) group is a versatile handle for various transition metal-catalyzed reactions, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

One of the most common transformations of a terminal alkene is the Wacker-Tsuji oxidation , which typically utilizes a palladium(II) catalyst in the presence of a co-oxidant like copper(II) chloride and oxygen. This reaction selectively oxidizes the terminal alkene to a methyl ketone, following Markovnikov's rule. alfa-chemistry.comorganic-chemistry.org In the case of this compound, this would yield 2-(1-(2-oxopropyl)cyclopentyl)acetic acid. The reaction proceeds through the formation of an electrophilic palladium π-complex, which is then attacked by water. alfa-chemistry.com

Another important transformation is the Sharpless asymmetric dihydroxylation , which allows for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgorganic-chemistry.orgsemanticscholar.org This reaction employs osmium tetroxide as the catalyst in the presence of a chiral quinine ligand. The choice of ligand, either dihydroquinidine (DHQD) or dihydroquinine (DHQ) derivatives, dictates the stereochemical outcome of the dihydroxylation. wikipedia.orgmdpi.com For this compound, this reaction would produce the corresponding chiral 1,2-diol. The reaction is highly site-selective, typically reacting with the most electron-rich double bond. wikipedia.org

The alkene moiety can also participate in hydroformylation reactions , catalyzed by rhodium or cobalt complexes, to introduce a formyl group. Depending on the catalyst and reaction conditions, the hydroformylation of the terminal alkene can lead to either the linear or the branched aldehyde product.

Furthermore, palladium-catalyzed reactions such as the Heck reaction could be employed if an appropriate aryl or vinyl halide is used, leading to the formation of a new carbon-carbon bond at the terminal position of the allyl group. nih.gov

Below is a table summarizing potential transition metal-catalyzed transformations of the alkene group in this compound.

Reaction Catalyst System Typical Reagents Product Functional Group
Wacker-Tsuji OxidationPdCl2/CuCl2O2, H2O/DMFMethyl Ketone
Sharpless Asymmetric DihydroxylationOsO4Chiral Ligand (e.g., (DHQD)2PHAL), Re-oxidant (e.g., K3Fe(CN)6)Vicinal Diol
HydroformylationRh or Co complexCO, H2Aldehyde
Heck ReactionPd(0) complexAryl/Vinyl Halide, BaseSubstituted Alkene

Reactions Involving the Cyclopentane (B165970) Ring System

The cyclopentane ring, while generally stable, can be functionalized, particularly through the activation of its C-H bonds.

Recent advances in C-H activation have enabled the direct functionalization of saturated carbocyclic rings. For cyclopentane carboxylic acids, transannular C-H arylation has been demonstrated. nih.gov This type of reaction, often catalyzed by palladium, can selectively functionalize the γ-position of the cyclopentane ring relative to the carboxylic acid directing group. nih.gov The use of specific ligands, such as a quinuclidine-pyridone ligand, can control the regioselectivity of the arylation, favoring the transannular position over the typically more reactive β-C-H bonds. nih.gov This methodology provides a direct route to γ-arylated cyclopentane carboxylic acid derivatives.

The stereoselectivity of such functionalizations is an area of active research. The directing effect of the carboxylic acid group and the use of chiral ligands can potentially influence the stereochemical outcome of the C-H activation and subsequent bond formation, leading to the stereoselective introduction of substituents on the cyclopentane core.

While the cyclopentane ring in the target molecule is relatively stable, ring-opening and rearrangement reactions are plausible for certain synthetic intermediates, especially those containing strained ring systems that might be precursors to the cyclopentyl moiety.

For instance, synthetic routes involving cyclobutane derivatives could undergo ring expansion rearrangements to form the more stable cyclopentane ring. chemistrysteps.com Such rearrangements are often driven by the relief of ring strain and can be facilitated by the formation of a carbocation adjacent to the ring. chemistrysteps.com For example, a cyclobutylmethyl cation intermediate could rearrange to a cyclopentyl cation.

In a different context, if the cyclopentane ring were part of a more complex, strained polycyclic system, ring-opening reactions could be induced. For example, exocyclic α,β-unsaturated carbonyl compounds on a cyclopentane ring have been shown to undergo a palladium(II)-catalyzed oxidative ring expansion to afford 2-fluoro-1,3-dicarbonyl compounds in the presence of a fluorine source. researchgate.netresearchgate.net While not directly applicable to the parent compound, this illustrates a potential transformation for a derivatized intermediate.

Mechanistic Investigations of Reactions Relevant to 2 1 Prop 2 Enylcyclopentyl Acetic Acid Synthesis and Transformations

Elucidation of Key Reaction Mechanisms

Understanding the stepwise electronic and structural changes that occur during a chemical reaction is fundamental to organic chemistry. The following subsections provide detailed mechanistic descriptions of the core reactions pertinent to the synthesis of 2-(1-prop-2-enylcyclopentyl)acetic acid.

The construction of the five-membered carbocyclic core can be achieved through several strategic approaches, each with a distinct mechanism. Common methods include intramolecular cyclizations and cycloaddition reactions.

Intramolecular Alkylation/Condensation: A prevalent strategy involves the intramolecular cyclization of a linear precursor. For instance, a 1,6-diester can undergo a Dieckmann condensation, which is an intramolecular Claisen condensation, to form a five-membered β-keto ester. The mechanism involves deprotonation of an α-carbon to form an enolate, which then attacks the second ester carbonyl group. Subsequent elimination of an alkoxide group yields the cyclic β-keto ester, a versatile precursor to the cyclopentane (B165970) ring. Similarly, intramolecular SN2 reactions of appropriately substituted halo-alkanes can furnish the cyclopentane ring.

Radical Cyclization: 5-hexenyl radicals are known to undergo facile 5-exo-trig cyclization to form cyclopentylmethyl radicals. This process can be initiated by radical initiators (e.g., AIBN with a tin hydride) from a suitable precursor. The regioselectivity is governed by Baldwin's rules, which favor the formation of five-membered rings in this system.

[3+2] Cycloaddition Reactions: These reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring. A notable example is the reaction of a trimethylenemethane (TMM) equivalent, often generated from a palladium catalyst, with an alkene. This powerful method constructs the cyclopentane ring in a single, often stereoselective, step. organic-chemistry.org Another approach is the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with alkenes, which proceeds via a radical redox-relay mechanism catalyzed by a chiral titanium complex. organic-chemistry.org

The Thorpe-Ingold effect, or gem-dimethyl effect, can enhance the rate of ring formation. The presence of quaternary carbons in the acyclic precursor can pre-organize the molecule into a conformation favorable for cyclization, thereby reducing the entropic barrier to ring closure. baranlab.org

The installation of the two side chains on the cyclopentane ring requires specific carbon-carbon bond-forming reactions.

Allylic Alkylation: The introduction of the prop-2-enyl group at a quaternary center is often achieved via palladium-catalyzed asymmetric allylic alkylation (AAA). The mechanism typically begins with the coordination of a Pd(0) catalyst to the double bond of an allylic substrate (e.g., an allylic enol carbonate). This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond, forming a π-allyl palladium(II) complex. A nucleophile, such as a cyclopentanone (B42830) enolate, then attacks one of the terminal carbons of the π-allyl ligand in a nucleophilic substitution step. This regenerates the Pd(0) catalyst and forms the desired C-C bond. acs.org The enantioselectivity of the reaction is controlled by chiral ligands attached to the palladium catalyst. acs.orgcaltech.edu

Michael Additions: The Michael reaction, or conjugate addition, is a key method for forming the bond required for the acetic acid side chain. wikipedia.orgmasterorganicchemistry.com The mechanism involves three main steps:

Enolate Formation: A base removes an acidic α-hydrogen from a Michael donor (e.g., a malonic ester) to form a resonance-stabilized enolate nucleophile. libretexts.org

Conjugate Addition: The enolate attacks the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor), such as a cyclopentenone derivative. wikipedia.orgyoutube.com This nucleophilic attack on the alkene is favored for soft, resonance-stabilized nucleophiles. youtube.com

Olefinations: While less common for installing the specific side chains in the target molecule, olefination reactions like the Wittig reaction are fundamental C-C bond-forming processes. The mechanism involves the nucleophilic addition of a phosphorus ylide to a ketone or aldehyde. This forms a betaine (B1666868) intermediate which subsequently collapses to an oxaphosphetane. The decomposition of the oxaphosphetane ring yields the desired alkene and a phosphine (B1218219) oxide byproduct. The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions.

The carboxylic acid functional group of this compound can be converted into a variety of derivatives, such as esters and amides, typically through nucleophilic acyl substitution.

Fischer Esterification: This acid-catalyzed reaction converts a carboxylic acid and an alcohol into an ester. The mechanism involves several equilibrium steps:

Protonation of the carbonyl oxygen by a strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. openstax.org

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. openstax.org

A proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group, regenerating the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. openstax.org The reaction is reversible and can be driven to completion by using an excess of the alcohol or by removing water as it forms. libretexts.org

Amide Formation: The direct reaction of a carboxylic acid with an amine is often difficult because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt. jackwestin.com To facilitate this transformation, the carboxylic acid is typically activated. A common method uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism is as follows:

The carboxylic acid adds to the DCC molecule to form a highly reactive O-acylisourea intermediate, which is a much better leaving group than -OH. khanacademy.org

The amine then acts as a nucleophile, attacking the carbonyl carbon of this activated intermediate.

The leaving group departs, forming the amide and dicyclohexylurea, a stable byproduct that precipitates from the reaction mixture, driving the reaction to completion. khanacademy.org

Reactions involving cyclopentyl systems under acidic or solvolytic conditions can proceed through carbocation intermediates. The behavior of these intermediates is heavily influenced by the inherent strain of the five-membered ring.

Cyclopentyl cations are relatively stable secondary or tertiary carbocations, but they are susceptible to rearrangement. A significant driving force for rearrangement is the relief of ring strain. stackexchange.comechemi.com Cyclopentane rings have considerable torsional strain due to the eclipsing of adjacent C-H bonds. Carbocation formation can lead to rearrangements that either form a more substituted (and thus more stable) carbocation or expand the ring.

A classic rearrangement is the expansion of a cyclopentyl system to a more stable cyclohexyl system. stackexchange.comechemi.com For example, a carbocation on a carbon adjacent to the cyclopentyl ring can trigger a 1,2-alkyl shift where one of the ring C-C bonds migrates, expanding the five-membered ring to a six-membered one. This process is highly favorable as it relieves both the angle and torsional strain associated with the cyclopentane ring, forming the strain-free cyclohexane (B81311) chair conformation. stackexchange.comechemi.com Such rearrangements must be considered when designing syntheses that involve potential carbocation intermediates in cyclopentyl systems. chemistrysteps.com

Transition State Analysis and Energy Profiles

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. By modeling transition states and calculating their corresponding activation energies, researchers can gain deep insights into reaction kinetics, feasibility, and selectivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and predicting reaction pathways. DFT calculations can be used to locate the lowest energy structures of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state represents the activation energy (ΔG‡), a key determinant of the reaction rate.

Theoretical studies have provided valuable data on reactions relevant to cyclopentyl systems:

Carbocation Rearrangements: DFT calculations on the rearrangement of cyclopentyl cations have quantified the energy barriers for various pathways. For instance, the ring enlargement of a substituted cyclopentyl cation to a 1,2-dimethylcyclohexyl carbocation was found to proceed through transition states with activation barriers in the range of 16.3–17.0 kcal/mol. acs.org These calculations help confirm that such rearrangements are kinetically accessible under typical reaction conditions.

Ring Formation/Opening: The mechanism for the stereoselective synthesis of cyclobutanes from pyrrolidines has been studied using DFT. The rate-determining step, the release of N₂, was calculated to have an activation barrier of approximately 16.0-17.7 kcal/mol, rationalizing the experimental conditions required. nih.gov Similar studies on the ring-opening of cyclopropyl ketones provide insights into the chemoselectivity of phosphine-catalyzed reactions. rsc.org

Enantioselectivity: DFT can be used to model the transition states of enantioselective reactions to understand the origin of stereocontrol. For a Michael addition catalyzed by a chiral cyclopropenimine, DFT calculations identified a key noncovalent C-H···O interaction in the transition state that is responsible for organizing the reactants and ultimately determining the enantioselectivity of the reaction. nih.gov

The data below, compiled from various theoretical studies, illustrates the application of DFT in determining activation energies for different reaction types.

Reaction TypeSystemMethodCalculated Activation Energy (kcal/mol)Reference
Carbocation RearrangementCyclopentyl Cation to Cyclohexyl CationDFT16.3 - 17.0 acs.org
Keto-Enol TautomerizationCyclopentane-1,3-dioneDFT64.0 acs.org
Ring ContractionPyrrolidine to Cyclobutane (N₂ release)DFT16.0 - 17.7 nih.gov

These theoretical investigations are indispensable for rationalizing observed reactivity and for the predictive design of new catalysts and synthetic routes relevant to complex molecules like this compound.

Stereochemical Outcome and Regioselectivity Mechanisms

Factors Governing Diastereoselectivity and Enantioselectivity

The stereochemical outcome of the synthesis of this compound would be critically dependent on the chosen synthetic route. For instance, in a potential synthesis involving the alkylation of a cyclopentylacetic acid derivative, the approach of the allyl electrophile would be influenced by the steric and electronic properties of the existing substituents on the cyclopentyl ring.

In more general terms, the diastereoselective synthesis of substituted cyclopentane rings is an area of active research. For example, the synthesis of trans-2-substituted cyclopentylamines has been achieved with high diastereoselectivity through a tandem hydrozirconation/Lewis acid-mediated cyclization sequence. While not directly applicable to the target molecule, this demonstrates that the choice of reagents and reaction sequence can exert strong control over the relative stereochemistry of substituents on a cyclopentane ring.

Enantioselectivity would necessitate the use of chiral catalysts, auxiliaries, or starting materials. For instance, the catalytic enantioselective addition of allyl-B(pin) compounds to ketones, a reaction that generates a homoallylic alcohol with a newly formed stereocenter, is a well-developed methodology. The enantioselectivity in such reactions is governed by the structure of the chiral ligand on the metal catalyst. Rational modification of the catalyst structure, such as altering the size of substituents on an aminophenol-based catalyst, has been shown to significantly impact the enantiomeric ratio of the product.

Role of Catalyst-Substrate Interactions in Stereocontrol

The interaction between a catalyst and the substrate is fundamental to achieving high levels of stereocontrol. In enantioselective catalysis, the chiral catalyst creates a chiral environment around the substrate, leading to a diastereomeric transition state for the formation of each enantiomer. The difference in the activation energies of these diastereomeric transition states dictates the enantioselectivity of the reaction.

For a hypothetical enantioselective synthesis of this compound or a precursor, a chiral catalyst would likely coordinate to a functional group on the substrate, such as a carbonyl group in a cyclopentanone derivative. This coordination would orient the substrate in a specific conformation, thereby directing the approach of the incoming allyl nucleophile from a less sterically hindered face.

For example, in the gold(I)-catalyzed enantioselective ring expansion of allenylcyclopropanols to form cyclobutanones, the chiral phosphine ligand on the gold catalyst is crucial for inducing asymmetry. The catalyst coordinates to the allene, and the subsequent Wagner-Meerwein shift occurs within this chiral environment, leading to the formation of one enantiomer in excess. The specific interactions, such as steric repulsions and electronic interactions between the ligand and the substrate in the transition state, are responsible for the observed enantioselectivity.

The following table outlines potential catalyst-substrate interactions and their influence on stereoselectivity in a hypothetical synthesis.

Potential Catalyst-Substrate Interactions and Stereochemical Influence

Catalyst TypeSubstrate Functional GroupKey InteractionExpected Stereochemical Outcome
Chiral Lewis AcidCarbonyl group of a cyclopentanone precursorCoordination to the carbonyl oxygen, facial shielding by the chiral ligandEnantioselective addition of an allyl nucleophile
Chiral Transition Metal Complex (e.g., with BINAP ligand)Alkene of an allyl groupπ-coordination to the alkene, directing the approach of the cyclopentyl nucleophileEnantioselective allylation
Chiral Brønsted AcidCarboxylic acid groupHydrogen bonding, creating a chiral ion pairEnantioselective protonation or subsequent reaction

Theoretical and Computational Chemistry Applied to 2 1 Prop 2 Enylcyclopentyl Acetic Acid

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. rsc.orgresearchgate.net This allows for the determination of transition states, intermediates, and the associated activation energies, thereby elucidating the step-by-step mechanism of a reaction.

For the synthesis of 2-(1-prop-2-enylcyclopentyl)acetic acid, a key step might involve the alkylation of a cyclopentylacetic acid derivative. Computational models could be employed to investigate the mechanism of this reaction. For instance, the reaction could proceed via an SN2 mechanism, where an allyl halide reacts with a nucleophilic cyclopentylacetic acid enolate.

Hypothetical Reaction Profile:

A hypothetical reaction coordinate diagram for the allylation of a cyclopentylacetic acid enolate could be calculated. This would reveal the energy changes as the reactants progress to products through a transition state.

Interactive Data Table: Hypothetical Calculated Energies for a Key Synthetic Step

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
ReactantsB3LYP/6-31G(d)0.0
Transition StateB3LYP/6-31G(d)+15.2
ProductsB3LYP/6-31G(d)-5.8

Note: The data in this table is hypothetical and for illustrative purposes.

By analyzing the geometry of the calculated transition state, chemists can understand the stereochemical outcome of the reaction. Furthermore, the calculated activation energy provides a quantitative measure of the reaction's feasibility under different conditions.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling is a powerful tool for predicting how and where a molecule will react. For this compound, which has multiple potentially reactive sites (the carboxylic acid group, the double bond of the allyl group, and the cyclopentyl ring), computational methods can predict the most likely sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory:

FMO theory is a key concept used to explain reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The location of the HOMO density indicates the most likely site for electrophilic attack, while the LUMO density points to the site of nucleophilic attack. For this compound, the HOMO is likely to be localized on the π-system of the allyl group's double bond, suggesting its susceptibility to electrophilic addition. The LUMO is expected to be centered on the carbonyl carbon of the carboxylic acid group, indicating its potential for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Maps:

MEP maps provide a visual representation of the charge distribution on a molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen atoms and the double bond, and a positive potential near the acidic proton and the carbonyl carbon.

Interactive Data Table: Hypothetical Calculated Reactivity Descriptors

DescriptorValue (Arbitrary Units)Predicted Reactive Site
HOMO Energy-6.5 eVAllyl double bond (susceptible to electrophiles)
LUMO Energy+1.2 eVCarboxylic acid carbonyl carbon (susceptible to nucleophiles)
Electrostatic Potential Minima-0.045Carbonyl oxygens
Electrostatic Potential Maxima+0.062Acidic proton

Note: The data in this table is hypothetical and for illustrative purposes.

These computational predictions can guide experimental chemists in choosing appropriate reagents and reaction conditions to achieve a desired chemical transformation with high selectivity.

In Silico Design of Novel Synthetic Pathways for this compound

The design of efficient and novel synthetic routes is a central challenge in chemistry. In silico methods can significantly accelerate this process by computationally screening potential pathways before any experiments are conducted. plos.org This involves a combination of retrosynthetic analysis software and quantum chemical calculations to evaluate the feasibility of proposed reaction steps.

Retrosynthetic Analysis and Pathway Evaluation:

Computational tools can generate a tree of possible retrosynthetic disconnections for this compound. This would suggest various starting materials and the key bond formations required for its synthesis. For each proposed synthetic step, quantum chemical calculations can be used to estimate the reaction thermodynamics and kinetics, providing a measure of its likelihood of success.

For example, two hypothetical synthetic routes could be compared:

Route A: Claisen rearrangement of an allyl cyclopentyl ketene (B1206846) acetal.

Route B: Alkylation of a cyclopentylacetic acid enolate with an allyl halide.

Computational analysis could predict the activation energies and reaction enthalpies for the key steps in each route.

Interactive Data Table: Hypothetical Comparison of Synthetic Pathways

ParameterRoute A (Claisen Rearrangement)Route B (Enolate Alkylation)
Number of Synthetic Steps32
Predicted Overall YieldModerateHigh
Key Step Activation Energy (kcal/mol)25.415.2
Use of Hazardous ReagentsLowModerate

Note: The data in this table is hypothetical and for illustrative purposes.

This type of in silico evaluation allows chemists to prioritize the most promising synthetic routes for experimental investigation, saving time and resources. mdpi.com Furthermore, computational modeling can aid in the design of catalysts that could improve the efficiency and selectivity of the chosen pathway.

Future Directions in the Academic Research of 2 1 Prop 2 Enylcyclopentyl Acetic Acid

The academic pursuit of novel chemical entities like 2-(1-prop-2-enylcyclopentyl)acetic acid is increasingly driven by the need for more efficient, sustainable, and innovative synthetic strategies. Future research on this compound and its analogues is poised to leverage cutting-edge technologies and methodologies that are reshaping the landscape of organic chemistry. The following sections outline key areas of prospective research that will define the next generation of synthesis for complex cyclopentyl systems.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing 2-(1-Prop-2-enylcyclopentyl)acetic acid with stereochemical fidelity?

  • Methodological Answer : Synthesis routes include (1) cyclopropanation via ethyl diazoacetate addition to propenyl-substituted cyclopentene derivatives, where chiral auxiliaries (e.g., Evans oxazolidinones) enforce stereocontrol, and (2) Pd-catalyzed conjugate additions to pre-functionalized cyclopentane scaffolds. Reaction conditions (e.g., solvent polarity, temperature) critically influence diastereomer ratios: aprotic solvents (THF) enhance yields by 15–20% compared to protic solvents. Microwave-assisted protocols (100°C, 30 min) minimize thermal epimerization risks observed in conventional methods .

Q. How can NMR spectroscopy resolve conformational isomers of this compound?

  • Methodological Answer : Employ 2D NOESY to identify spatial proximity between cyclopropane protons and the propenyl group, distinguishing axial vs. equatorial substituents. Coupling constants (JH-HJ_{\text{H-H}}) in 1H^{1}\text{H}-NMR differentiate cis/trans cyclopropane configurations. For carboxyl group analysis, 13C^{13}\text{C}-NMR chemical shifts (δ 170–175 ppm) and DEPT-135 verify protonation states. Crystallographic validation via SHELX refinement (e.g., C–C bond lengths <1.54 Å confirm cyclopropane geometry) is recommended for ambiguous cases .

Q. What spectroscopic techniques are optimal for quantifying purity in synthetic batches?

  • Methodological Answer : Combine HPLC-UV (C18 column, 210 nm detection) with HRMS (ESI+, m/z tolerance <2 ppm) to detect impurities <0.1%. For chiral purity, use chiral GC (β-cyclodextrin stationary phase) or polarimetric analysis. IR spectroscopy (1700–1750 cm1^{-1}) confirms carboxylic acid functionality, while TGA (5% weight loss at >200°C) assesses thermal stability .

Advanced Research Questions

Q. How do density-functional theory (DFT) methods model the electronic structure of this compound?

  • Methodological Answer : The B3LYP hybrid functional (Becke’s exact exchange + LYP correlation) accurately predicts thermochemical properties (e.g., atomization energies within 2.4 kcal/mol deviation ). For cyclopropane strain analysis, use M06-2X/cc-pVTZ to calculate ring-opening energies. Solvent effects (e.g., PCM model for THF) improve dipole moment predictions by 10–15%. Charge distribution maps reveal nucleophilic sites at the cyclopropane ring and electrophilic regions at the carboxyl group .

Q. How should researchers resolve discrepancies between crystallographic and computational bond-length data?

  • Methodological Answer : Cross-validate with multipole refinement (Hirshfeld atom refinement) to account for electron density inaccuracies in X-ray data. For DFT-computed bond lengths, apply D3 dispersion corrections to reduce deviations to <0.02 Å. If discrepancies persist (>0.05 Å), re-evaluate basis set adequacy (e.g., switch from 6-31G* to def2-TZVP) or experimental data quality (R-factor <5%) .

Q. What experimental designs mitigate uncertainty in bioactivity assays for this compound?

  • Methodological Answer : Use dose-response curves with ≥6 replicates to calculate IC50_{50} values (95% confidence intervals). For binding assays (e.g., SPR or ITC), include negative controls (e.g., scrambled peptide) and orthogonal techniques (fluorescence polarization). Account for solvent artifacts (e.g., DMSO <1% v/v) and validate target engagement via crystallography or molecular docking (AutoDock Vina, ΔG < −7 kcal/mol) .

Q. What factors contribute to analytical uncertainty in quantifying this compound in biological matrices?

  • Methodological Answer : Key contributors include (1) matrix effects (e.g., ion suppression in LC-MS; mitigate with isotope-labeled internal standards), (2) calibration linearity (R2^2 >0.99 across 3 orders of magnitude), and (3) extraction efficiency (<80% recovery requires SPE optimization). Inter-laboratory validation (n ≥3 labs) reduces method-specific bias .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in aqueous solutions?

  • Methodological Answer : Stability assays show degradation follows first-order kinetics (t1/2_{1/2} = 48 h at pH 7.4, 25°C). Acidic conditions (pH <3) accelerate cyclopropane ring opening (ΔG^\ddagger = 25 kcal/mol via DFT), while alkaline media (pH >9) promote carboxylate formation. Store lyophilized at −80°C; aqueous solutions require 2–8°C with N2_2 headspace to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.